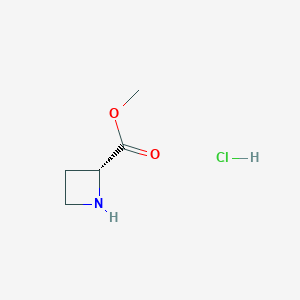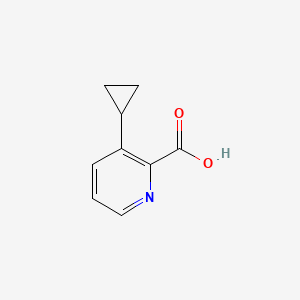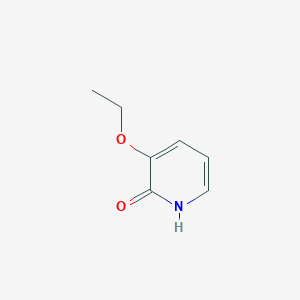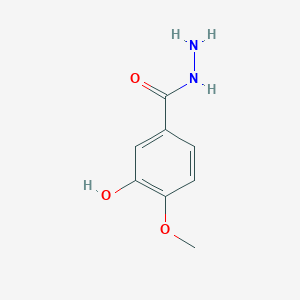![molecular formula C14H11FO3 B1404264 [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester CAS No. 198994-01-3](/img/structure/B1404264.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Practical Synthesis Applications
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method emphasizes the synthesis of compounds related to "[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester" by improving yield and reducing cost and environmental impact associated with the use of palladium and toxic phenylboronic acid in large-scale production (Qiu et al., 2009).
Biotechnological Routes
Lactic acid production from biomass is explored for its potential to serve as a feedstock for green chemistry. This includes the synthesis of biodegradable polymers and various chemicals such as pyruvic acid and lactate ester, showcasing the versatility of compounds related to the chemical (Gao, Ma, & Xu, 2011).
Carboxylic Ester Hydrolases
Research on carboxylic ester hydrolases highlights the catalytic hydrolysis of carboxylic esters into alcohol and acid, underscoring the relevance of these enzymes in understanding the chemical's biodegradation and potential industrial applications (Oh, Kim, & Kim, 2019).
Metabolic-Hydroxy and Carboxy Functionalization
Studies on alkyl moieties in drug molecules, including their metabolic hydroxy and carboxy functionalization, provide insights into the pharmacologic activities related to the structural modifications of compounds akin to "[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester." These modifications can influence drug efficacy and metabolic stability (El-Haj & Ahmed, 2020).
Antioxidant Properties
The antioxidant properties of hydroxycinnamic acids, which share structural similarities with the compound of interest, are reviewed, focusing on structure-activity relationships. These studies contribute to understanding the compound's potential antioxidant activity and its application in preventing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Safety And Hazards
This involves an assessment of the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes recommended handling and disposal procedures.
Direcciones Futuras
This involves a discussion of potential future research directions or applications for the compound. It could include potential improvements to the synthesis method, new reactions, or new uses for the compound.
Propiedades
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQQSVHYNASGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

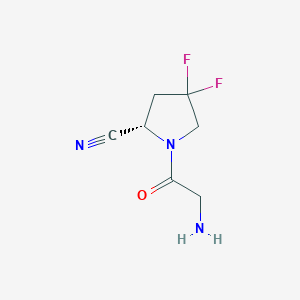
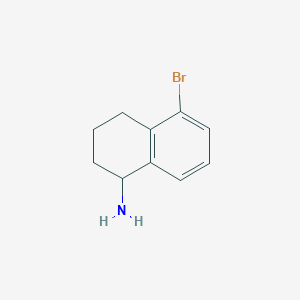
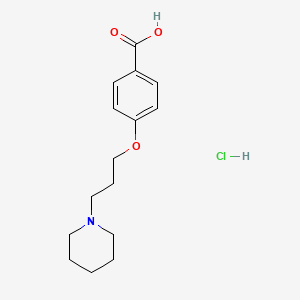
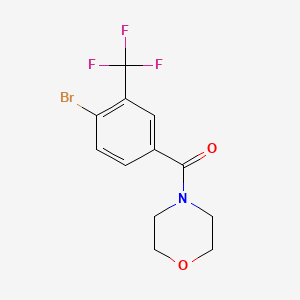
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
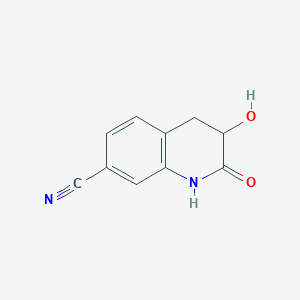
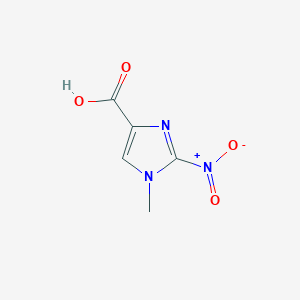
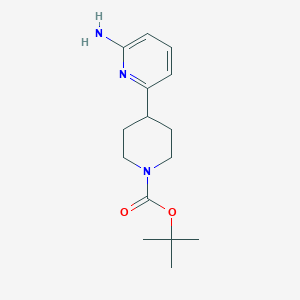
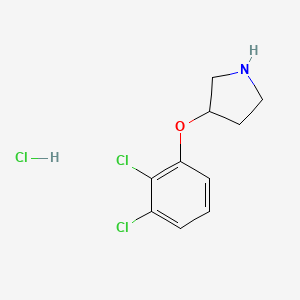
![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
